

Salaspermic Acid (CAS No. 71247-78-4): A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Salaspermic Acid*

Cat. No.: *B1680744*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Salaspermic acid, a naturally occurring hexacyclic triterpenoid, has garnered scientific interest primarily for its anti-HIV activity.^{[1][2]} Isolated from plant species such as *Salacia macrosperma* and *Tripterygium wilfordii*, this compound has been identified as an inhibitor of HIV-1 reverse transcriptase.^{[1][2]} This technical guide provides a comprehensive overview of **Salaspermic Acid**, including its chemical and physical properties, biological activity, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers in natural product chemistry, virology, and drug discovery.

Chemical and Physical Properties

Salaspermic acid is a complex organic molecule with the chemical formula C₃₀H₄₈O₄.^{[2][3]} Its structure features a D:A-friedooleanan-29-oic acid backbone substituted with a hydroxy group at position 3 and an epoxy group across positions 3 and 24 (in the 3 β ,20 α stereoisomer configuration).^[2] This intricate structure contributes to its biological activity.

Table 1: Physicochemical Properties of **Salaspermic Acid**

Property	Value	Source
CAS Number	71247-78-4	[3]
Molecular Formula	C ₃₀ H ₄₈ O ₄	[2] [3]
Molecular Weight	472.7 g/mol	[2]
IUPAC Name	(1R,4S,5R,8S,11R,13R,14S,17R,18S,21S,24R)-21-hydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.0 ¹ , ^{18.0⁴} , ^{17.0⁵} , ^{14.0⁸} , ¹³]tetracosane-11-carboxylic acid	[2]
Melting Point	335 °C	[3]
XLogP3-AA	7.2	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	4	[2]

Table 2: Spectroscopic Data for **Salaspermic Acid**

Data Type	Key Features	Source
¹ H NMR	Data not readily available in searched literature.	
¹³ C NMR	Data not readily available in searched literature.	
Mass Spectrometry	Data on specific fragmentation patterns not readily available in searched literature.	

Note: Detailed ¹H and ¹³C NMR and mass spectrometry fragmentation data for **Salaspermic Acid** are not extensively reported in the currently available scientific literature.

Biological Activity

The primary reported biological activity of **Salaspermic Acid** is its inhibitory effect on the Human Immunodeficiency Virus (HIV).

Anti-HIV Activity

Salaspermic acid has been shown to inhibit the replication of HIV in H9 lymphocyte cells.^{[4][5]} This activity is attributed to its ability to inhibit the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral life cycle.^{[2][5]}

Table 3: In Vitro Anti-HIV Activity of **Salaspermic Acid**

Assay	Cell Line	IC ₅₀	CC ₅₀	Selectivity Index (SI)	Source
HIV Replication	H9 lymphocytes	10 µM	Not Reported	Not Reported	[4]

Note: The 50% cytotoxic concentration (CC₅₀) and therefore the selectivity index (SI = CC₅₀/IC₅₀) have not been reported in the reviewed literature, which is a critical parameter for assessing the therapeutic potential of an antiviral compound.

Potential Anti-Inflammatory and Antioxidant Activities

While direct studies on the anti-inflammatory and antioxidant properties of **Salaspermic Acid** are limited in the available literature, related compounds and extracts from its source plants, *Tripterygium wilfordii*, have demonstrated such activities. For instance, other natural products have been shown to modulate inflammatory pathways like NF-κB and antioxidant response pathways like Nrf2. However, it is crucial to note that this does not provide direct evidence for **Salaspermic Acid**'s activity in these areas, and further research is warranted.

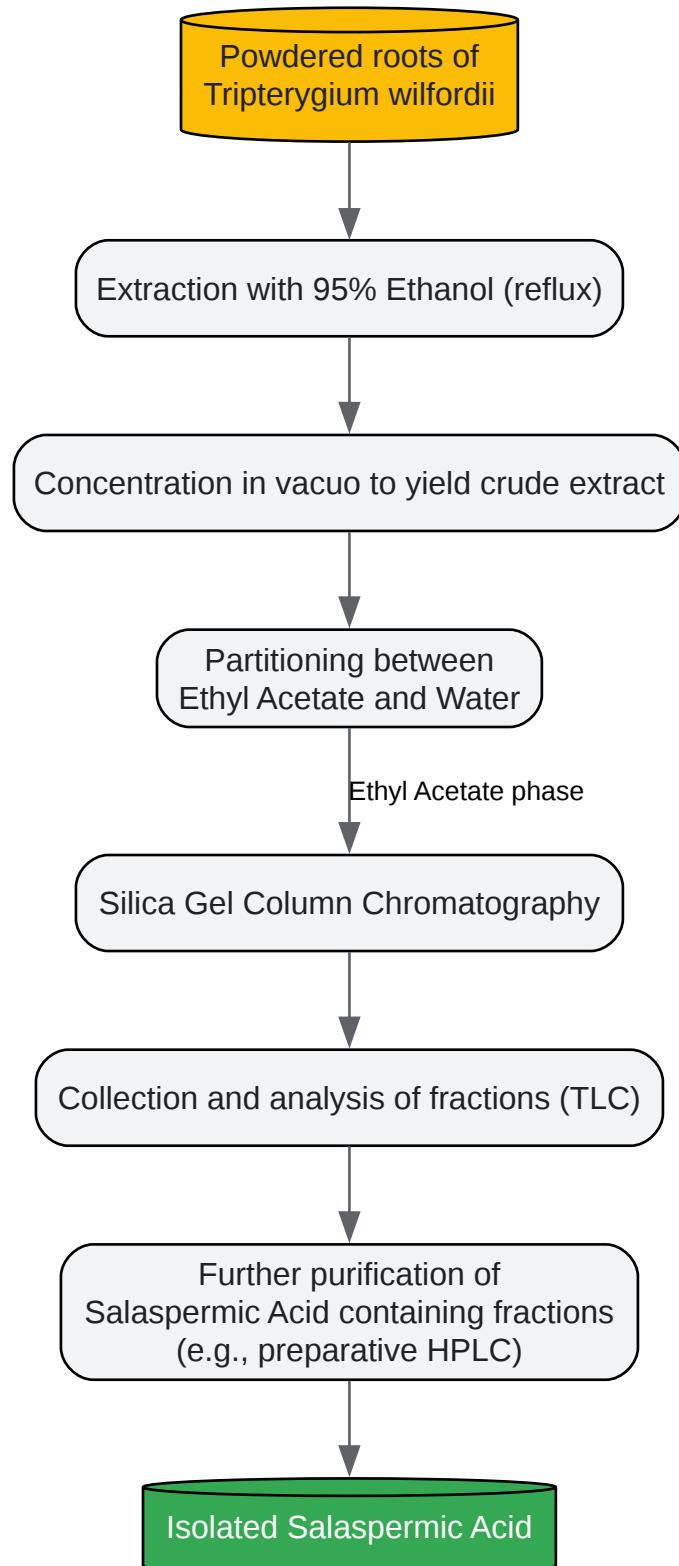
Experimental Protocols

Isolation of Salaspermic Acid from *Tripterygium wilfordii*

A general procedure for the isolation of triterpenes from the roots of *Tripterygium wilfordii* is outlined below. It is important to note that specific optimization may be required for the targeted

isolation of **Salaspermic Acid**.

Experimental Workflow: Isolation of Triterpenes from *Tripterygium wilfordii*



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Caption: General workflow for the isolation of triterpenoids from *Tripterygium wilfordii*.

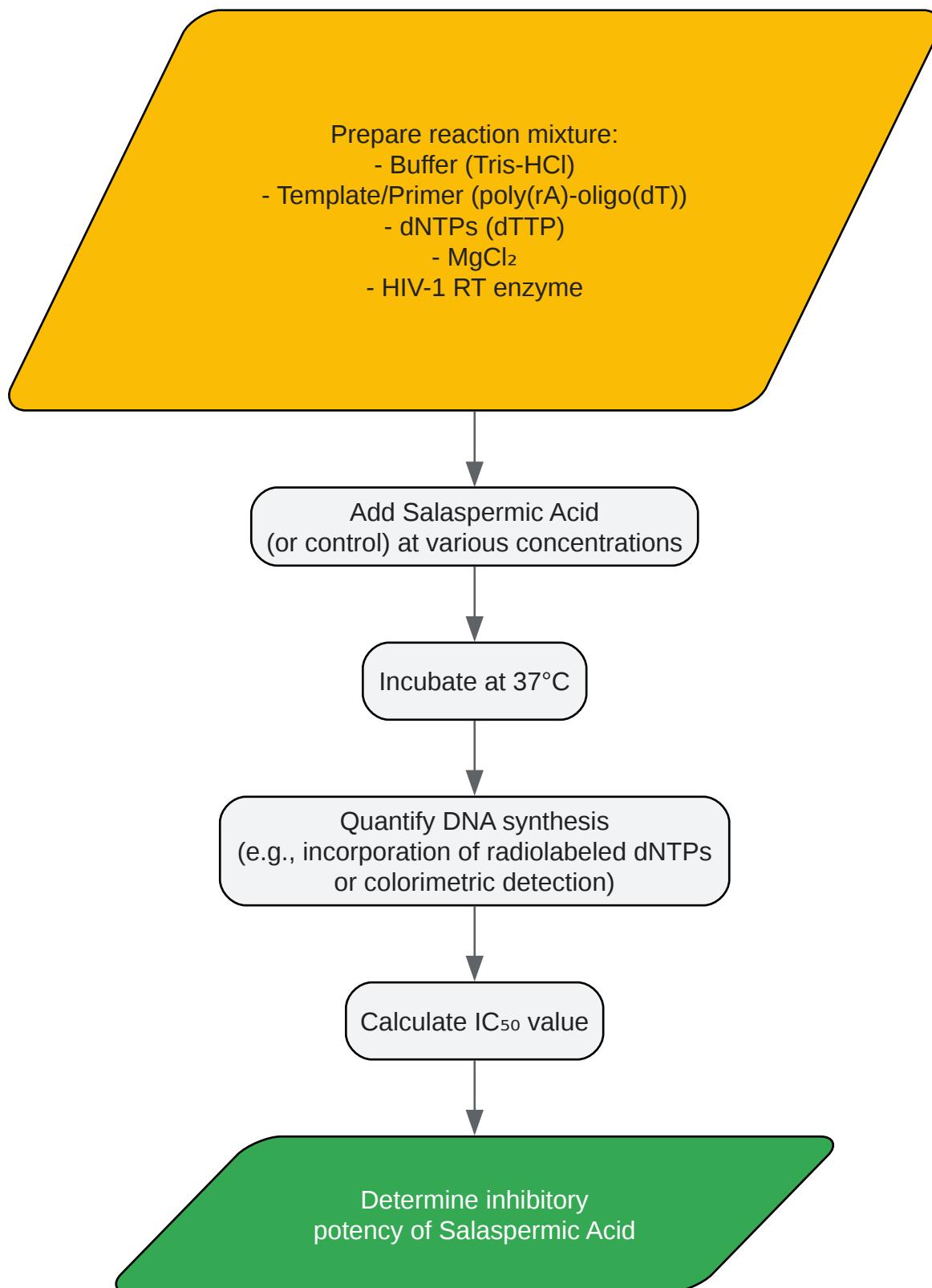
Methodology:

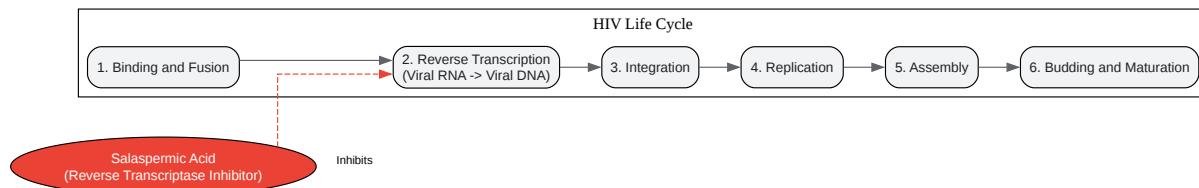
- Extraction: The powdered roots of *Tripterygium wilfordii* are extracted with 95% ethanol under reflux conditions. This is typically repeated multiple times to ensure exhaustive extraction.
- Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
- Partitioning: The crude extract is suspended in water and partitioned with an organic solvent such as ethyl acetate. The organic layer, which will contain the triterpenoids, is collected.
- Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. A gradient of solvents (e.g., hexane-ethyl acetate) is used to elute the compounds.
- Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing **Salaspermic Acid**.
- Purification: Fractions rich in **Salaspermic Acid** are combined and subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

HIV-1 Reverse Transcriptase Inhibition Assay

The following is a representative protocol for determining the inhibitory activity of a compound against HIV-1 reverse transcriptase.

Experimental Workflow: HIV-1 Reverse Transcriptase Inhibition Assay





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